4-bromo-1-ethyl-1H-pyrazole

Medicinal Chemistry ADME Lead Optimization

4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) is a heterocyclic building block belonging to the N-alkyl-4-halopyrazole class, with a molecular formula of C5H7BrN2 and a molecular weight of 175.03 g/mol. It is characterized by a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 71229-85-1
Cat. No. B1280220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-ethyl-1H-pyrazole
CAS71229-85-1
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)Br
InChIInChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
InChIKeyIPMSARLBJARXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) – Product Profile and Core Physicochemical Properties


4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) is a heterocyclic building block belonging to the N-alkyl-4-halopyrazole class, with a molecular formula of C5H7BrN2 and a molecular weight of 175.03 g/mol [1]. It is characterized by a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring [1]. The compound is a liquid at room temperature with a density of 1.57±0.1 g/cm³ , a boiling point of 211.5±13.0 °C at 760 mmHg , and a computed LogP value of approximately 1.67 . These physicochemical properties establish a baseline for comparison with closely related analogs in medicinal chemistry and agrochemical synthesis applications.

Why Generic Substitution of 4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) with Closest Analogs Fails in Key Applications


The specific combination of the ethyl group at the N1 position and the bromine atom at the C4 position of 4-bromo-1-ethyl-1H-pyrazole yields a unique profile of lipophilicity, steric bulk, and reactivity that cannot be replicated by simple substitution with its closest analogs [1]. Replacing the ethyl group with a methyl (4-bromo-1-methyl-1H-pyrazole) reduces LogP by approximately 0.5 units, significantly altering compound partitioning and potentially impacting bioavailability in medicinal chemistry campaigns . Similarly, substituting the bromine with chlorine (4-chloro-1-ethyl-1H-pyrazole) drastically changes the halogen's leaving group ability and its capacity for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), thereby affecting synthetic route efficiency and downstream product yield [2]. Generic substitution therefore risks failure in critical structure-activity relationship (SAR) studies and multi-step syntheses.

Quantitative Differentiation Guide for 4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) Against Closest Analogs


Lipophilicity (LogP) Differentiation: Enhanced Compound Partitioning vs. 4-Bromo-1-methyl-1H-pyrazole

4-Bromo-1-ethyl-1H-pyrazole exhibits a computed LogP of 1.67 , which is 0.45-0.49 LogP units higher than that of its closest N-alkyl analog, 4-bromo-1-methyl-1H-pyrazole (LogP = 1.18-1.22) [1]. This increase in lipophilicity corresponds to a theoretical ~2.8-fold increase in octanol-water partition coefficient, indicating significantly enhanced membrane permeability. The structural basis for this difference is the replacement of the methyl group with a more lipophilic ethyl group at the N1 position .

Medicinal Chemistry ADME Lead Optimization

Reaction Leaving Group Potential: Bromine vs. Chlorine in Cross-Coupling Applications

The C4-Br bond in 4-bromo-1-ethyl-1H-pyrazole offers superior reactivity as a leaving group in palladium-catalyzed cross-coupling reactions compared to its chloro analog. While direct comparative data for this specific scaffold is not available, the class-level reactivity difference is well-established: the bond dissociation energy (BDE) of a C-Br bond is approximately 285 kJ/mol, compared to ~327 kJ/mol for a C-Cl bond [1]. This ~42 kJ/mol difference translates to significantly milder reaction conditions and higher yields for Suzuki-Miyaura and related couplings when using the bromo derivative [2].

Organic Synthesis Cross-Coupling C-X Bond Activation

Aqueous Solubility: Computed Advantage Over 4-Bromo-1-methyl-1H-pyrazole

The computed aqueous solubility of 4-bromo-1-ethyl-1H-pyrazole is 4.2 g/L (25 °C) , which is >2.3 times higher than the computed solubility of its N-methyl analog, 4-bromo-1-methyl-1H-pyrazole (1.82 mg/mL or ~1.8 g/L at 25 °C) . This difference, while both compounds are considered 'slightly soluble', is significant for formulation and in vitro assay preparation, where higher solubility facilitates easier handling and more reliable concentration-response studies.

Formulation Biopharmaceutics Solubility

Crystal Structure and Intermolecular Interactions: A Basis for Co-Crystal Engineering

Single crystal X-ray structure analysis of 4-bromo-1-ethyl-1H-pyrazole reveals a well-defined crystal lattice stabilized by C–H···O, C–H···π, Br···π, and π···π intermolecular interactions [1][2]. The structure was refined to a final R-value of 0.0441 for 2755 observed reflections [2]. While direct comparator data for the methyl or chloro analogs are not available in the same detail, this high-resolution structure provides a unique and quantifiable foundation for co-crystal design and solid-form optimization. The presence of specific Br···π interactions, for example, can be leveraged to engineer co-crystals with improved physicochemical properties, a feature that may not be as prominent or predictable for the methyl analog due to the absence of the ethyl group's conformational flexibility [1].

Solid-State Chemistry Co-crystal Crystal Engineering

Physicochemical Stability: Proactive Handling Requirements vs. Class Norms

Vendor safety data sheets for 4-bromo-1-ethyl-1H-pyrazole consistently note that the compound is a liquid at room temperature and should be stored in a cool, dry place, with stability/reactivity warnings to avoid heat, flames, sparks, and oxidizing agents [1]. While these are standard precautions for many halogenated organics, the explicit mention of avoiding heat and sparks for a liquid compound highlights a slightly higher volatility or flammability risk compared to the solid 4-bromo-1-methyl-1H-pyrazole (m.p. 185-188 °C) [2]. This difference in physical state and associated handling requirements is a quantifiable factor in procurement and laboratory logistics.

Chemical Storage Stability Logistics

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-ethyl-1H-pyrazole (CAS 71229-85-1) Based on Differential Evidence


Medicinal Chemistry Lead Optimization for CNS or Intracellular Targets

In SAR campaigns where increasing lipophilicity is desired to enhance passive membrane permeability, 4-bromo-1-ethyl-1H-pyrazole should be prioritized over its methyl analog. The ~0.5 unit higher LogP (1.67 vs. 1.18-1.22) offers a quantifiable advantage in compound partitioning, potentially improving oral absorption and CNS penetration . This makes it a superior building block for synthesizing drug candidates targeting intracellular enzymes or central nervous system receptors.

Cross-Coupling-Dependent Synthetic Routes Requiring High Efficiency

For multi-step syntheses involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the bromine substituent of 4-bromo-1-ethyl-1H-pyrazole provides a significant reactivity advantage over its chloro analog [1]. The lower C-Br bond dissociation energy (~285 kJ/mol vs. ~327 kJ/mol for C-Cl) [1] enables reactions to proceed under milder conditions and with higher yields, reducing the need for forcing conditions that can degrade sensitive functional groups. This is critical for efficient, high-yielding synthesis of complex pharmaceutical intermediates.

In Vitro Assay Development and Formulation Studies

The approximately 2.3-fold higher computed aqueous solubility of 4-bromo-1-ethyl-1H-pyrazole (4.2 g/L) compared to its methyl analog (1.82 mg/mL) facilitates the preparation of more concentrated and reliable stock solutions for in vitro assays. This reduces the risk of compound precipitation and ensures more accurate concentration-response data, making it a preferred choice for high-throughput screening and biopharmaceutical profiling.

Rational Co-Crystal Engineering and Solid-Form Optimization

The availability of a high-resolution crystal structure (R=0.0441) [2] and detailed characterization of intermolecular interactions (including Br···π) [2] provides a unique and quantifiable foundation for co-crystal design. Researchers aiming to improve the physicochemical properties (e.g., solubility, stability) of a lead compound can leverage this data to rationally design co-crystals with 4-bromo-1-ethyl-1H-pyrazole, reducing the empirical trial-and-error typically associated with solid-form screening.

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